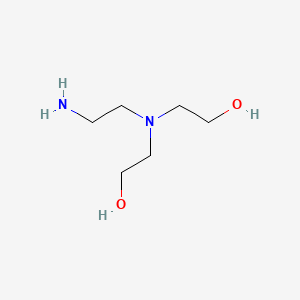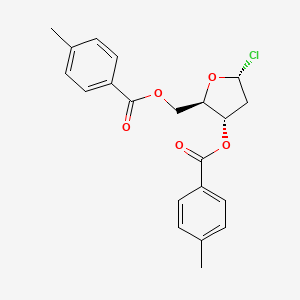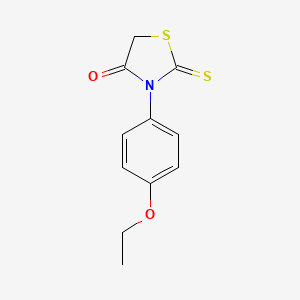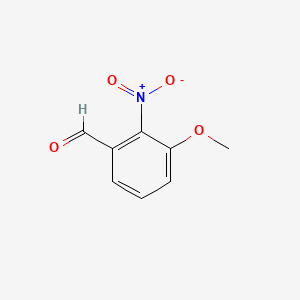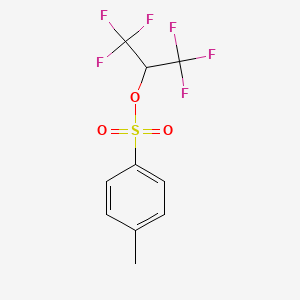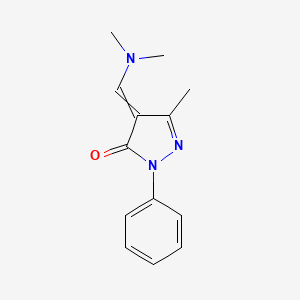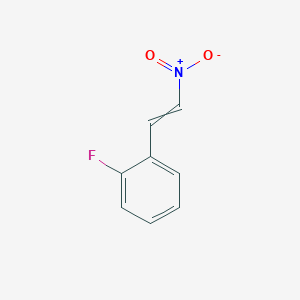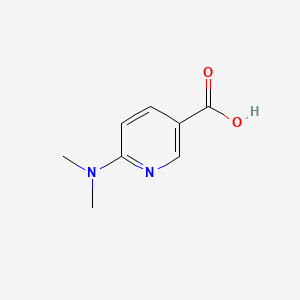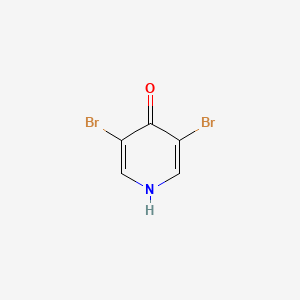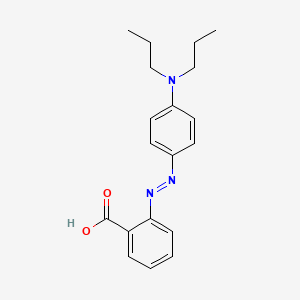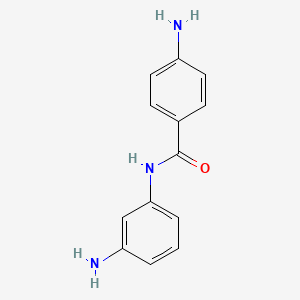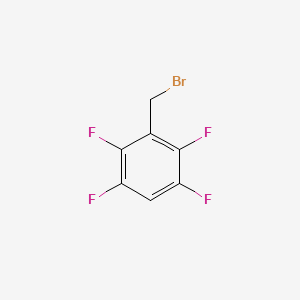
Bromure de 2,3,5,6-tétrafluorobenzyle
Vue d'ensemble
Description
3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene is a useful research compound. Its molecular formula is C7H3BrF4 and its molecular weight is 243 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie analytique : Agent de dérivatisation
Bromure de 2,3,5,6-tétrafluorobenzyle : est utilisé comme agent de dérivatisation en chimie analytique, en particulier en chromatographie en phase gazeuse-spectrométrie de masse à ionisation négative par capture d'électrons (GC-ECNI-MS). Il sert d'alternative au bromure de pentafluorobenzyle pour les réactions de dérivatisation électrophile, aidant à la détection et à la quantification des adduits d'ADN et d'hémoglobine .
Recherche pharmaceutique : Synthèse de composés bioactifs
En recherche pharmaceutique, ce composé est utilisé dans la synthèse de molécules bioactives. Sa réactivité avec divers substrats permet la création de composés dotés d'activités pharmacologiques potentielles, contribuant au développement de nouveaux médicaments et thérapies .
Science des matériaux : Blocs de construction fluorés
Le groupe tétrafluorobenzyle dans le This compound est un bloc de construction précieux en science des matériaux. Il est utilisé pour introduire des motifs fluorés dans les polymères et autres matériaux, ce qui peut entraîner une résistance chimique accrue, une stabilité et des propriétés physiques uniques .
Sciences de l'environnement : Intermédiaire chimique
Ce composé agit comme un intermédiaire chimique en sciences de l'environnement. Il est impliqué dans la synthèse de produits chimiques pertinents pour l'environnement et peut être utilisé pour étudier les processus de dégradation et le devenir environnemental des composés organiques fluorés .
Recherche en biochimie : Protéomique
En biochimie, le This compound est un outil biochimique utilisé dans la recherche en protéomique. Il peut modifier les protéines et les peptides, facilitant leur analyse et leur identification dans des échantillons biologiques complexes .
Synthèse chimique : Réactions de bromation
Il est également un réactif clé dans les réactions de bromation au sein de la synthèse chimique. Le composé est utilisé pour introduire des groupes bromométhyle dans les composés aromatiques, permettant une fonctionnalisation ultérieure et la création de diverses molécules organiques .
Propriétés
IUPAC Name |
3-(bromomethyl)-1,2,4,5-tetrafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-2-3-6(11)4(9)1-5(10)7(3)12/h1H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZBSXQCGIQSID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)CBr)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201053 | |
| Record name | 3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53001-73-3 | |
| Record name | 3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53001-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053001733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(bromomethyl)-1,2,4,5-tetrafluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,3,5,6-Tetrafluorobenzyl bromide a suitable derivatizing reagent in analytical chemistry?
A1: The articles highlight the use of 2,3,5,6-Tetrafluorobenzyl bromide and its derivative, 4-(Trifluoromethyl)-2,3,5,6-tetrafluorobenzyl bromide, as electrophoric derivatizing reagents. [, ] These compounds are designed to react with target analytes, introducing an electron-withdrawing tetrafluorophenyl group. This modification enhances the detectability of the analytes in techniques like gas chromatography (GC) or liquid chromatography (LC) coupled with electron capture detectors (ECD) or mass spectrometry (MS). The strong electron-withdrawing nature of the tetrafluorophenyl group increases the sensitivity of detection, making these reagents particularly useful for analyzing trace amounts of specific compounds in complex matrices.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
